4-(1,4-Diazepan-1-YL)butanenitrile
Overview
Description
4-(1,4-Diazepan-1-YL)butanenitrile is a chemical compound with the molecular formula C9H17N3 It is characterized by the presence of a diazepane ring, which is a seven-membered ring containing two nitrogen atoms, and a butanenitrile group
Mechanism of Action
Target of Action
The primary target of 4-(1,4-Diazepan-1-YL)butanenitrile is the gamma-aminobutyric acid (GABA) neurotransmitter . GABA is a neurotransmitter in the central nervous system (CNS) that regulates brain activity by increasing or decreasing the excitability of neurons .
Mode of Action
This compound interacts with its target, the GABA neurotransmitter, to mediate its actions. This interaction enhances the activity of GABA, leading to anticonvulsant, anxiolytic, sedative, muscle relaxant, and amnesic properties .
Biochemical Pathways
The compound affects the biochemical pathways involving the GABA neurotransmitter. By enhancing the activity of GABA, it influences various downstream effects, including the reduction of anxiety, the management of seizures, and the treatment of alcohol withdrawal syndrome .
Pharmacokinetics
It is known that similar compounds, such as diazepam, have a biphasic half-life with an initial rapid distribution phase followed by a prolonged terminal elimination phase of 1 or 2 days . The action of these compounds is further prolonged by the even longer half-life of their principal active metabolites .
Result of Action
The molecular and cellular effects of this compound’s action include the reduction of anxiety, the management of seizures, and the treatment of alcohol withdrawal syndrome . These effects are achieved through the enhancement of GABA activity, leading to a decrease in neuronal excitability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,4-Diazepan-1-YL)butanenitrile typically involves the reaction of 1,4-diazepane with butanenitrile under specific conditions. One common method involves the use of a base, such as sodium hydride, to deprotonate the diazepane, followed by the addition of butanenitrile. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and solvent choice. Additionally, purification steps such as distillation or recrystallization may be employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
4-(1,4-Diazepan-1-YL)butanenitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine or other reduced forms.
Substitution: The diazepane ring can participate in substitution reactions, where one of the hydrogen atoms is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in various substituted diazepane derivatives .
Scientific Research Applications
4-(1,4-Diazepan-1-YL)butanenitrile has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound may be studied for its potential biological activity and interactions with biological molecules.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It may be used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
Butanenitrile: A simpler nitrile compound with the formula C4H7N.
1,4-Diazepane: A seven-membered ring containing two nitrogen atoms, similar to the diazepane ring in 4-(1,4-Diazepan-1-YL)butanenitrile.
Uniqueness
This compound is unique due to the combination of the diazepane ring and the butanenitrile group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
4-(1,4-diazepan-1-yl)butanenitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3/c10-4-1-2-7-12-8-3-5-11-6-9-12/h11H,1-3,5-9H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOZGGZGHCFKXPP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)CCCC#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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